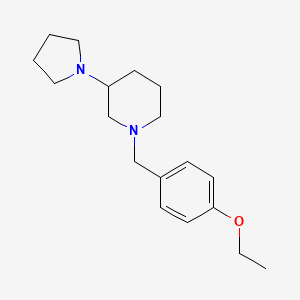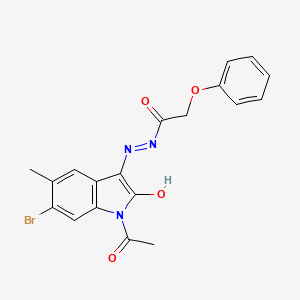![molecular formula C19H21ClN2O2 B6104149 (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6104149.png)
(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as ML352, is a small molecule drug that has been discovered to have potential therapeutic effects for various medical conditions.
Wirkmechanismus
The mechanism of action of (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer. In addition, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the development of inflammation. Finally, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis and colitis. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is that it has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug candidate. In addition, this compound has been shown to have promising effects in various medical conditions, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone. One direction is to further investigate its mechanism of action and optimize its therapeutic effects. Another direction is to study its effects in other medical conditions, such as cardiovascular disease and diabetes. Finally, future studies could focus on the development of this compound as a drug candidate for clinical use.
Conclusion
In conclusion, this compound is a small molecule drug that has been found to have potential therapeutic effects in various medical conditions. Its synthesis method involves a multi-step process, and its mechanism of action is not fully understood. This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug candidate. Future studies could focus on optimizing its therapeutic effects and developing it as a drug candidate for clinical use.
Synthesemethoden
The synthesis of (5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-pyridinemethanol in the presence of triethylamine to form the intermediate compound. Finally, the intermediate is reacted with piperidine and 4-dimethylaminopyridine to produce this compound.
Wissenschaftliche Forschungsanwendungen
(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been studied extensively for its potential therapeutic effects in various medical conditions. It has been found to have promising effects in the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, this compound has been found to have anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-7-15(20)11-17(18)19(23)14-5-4-10-22(12-14)13-16-6-2-3-9-21-16/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFROUKACHZPBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6104070.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B6104074.png)

![N-(2,6-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104087.png)
![2-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6104094.png)

![2-{[(4-methylphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B6104111.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6104114.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(3-methoxybenzyl)benzamide](/img/structure/B6104120.png)
![2-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6104131.png)
![N-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}amino)(imino)methyl]benzamide](/img/structure/B6104141.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6104161.png)
![{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6104166.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6104184.png)